molecular formula C13H11NO4 B12278314 Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate

Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate

Katalognummer: B12278314
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: SKPINVHJJOQUJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique dioxolo ring fused to the quinoline core, which imparts distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate involves the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as a brominating agent. This reaction is typically initiated using a 150-W tungsten bulb, leading to the formation of the desired monobromo product in good yield .

Industrial Production Methods

The industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient brominating agents and optimized reaction conditions is crucial for the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as bromomethylquinolines and dihydroquinolines, which have significant applications in synthetic organic chemistry .

Wissenschaftliche Forschungsanwendungen

Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with molecular targets such as DNA gyrases and topoisomerases. These interactions inhibit the replication and transcription of bacterial DNA, leading to antibacterial effects. The compound’s ability to form stable complexes with DNA polynucleotides is a key aspect of its mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate is unique due to its dioxolo ring structure, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other quinoline derivatives and enhances its potential for various applications .

Eigenschaften

Molekularformel

C13H11NO4

Molekulargewicht

245.23 g/mol

IUPAC-Name

ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate

InChI

InChI=1S/C13H11NO4/c1-2-16-13(15)9-3-8-4-11-12(18-7-17-11)5-10(8)14-6-9/h3-6H,2,7H2,1H3

InChI-Schlüssel

SKPINVHJJOQUJR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN=C2C=C3C(=CC2=C1)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.